molecular formula C11H11NO4 B11820274 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid

3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B11820274
M. Wt: 221.21 g/mol
InChI Key: CXOUTHKBZTXXAU-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid is a synthetic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is also known by its IUPAC name, (2E)-4-(3-methoxyanilino)-4-oxo-2-butenoic acid . This compound is characterized by the presence of a methoxyphenyl group attached to a carbamoyl prop-2-enoic acid structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 3-methoxyaniline with maleic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(3-methoxyanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-9-4-2-3-8(7-9)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOUTHKBZTXXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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